Ketorolac

Description

Properties

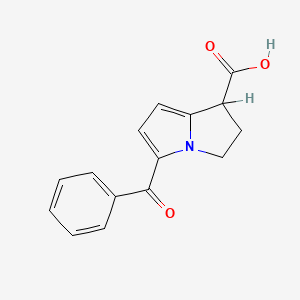

IUPAC Name |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023189 | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.13e-01 g/L | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74103-06-3, 66635-83-4 | |

| Record name | Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketorolac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOROLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |

| Record name | Ketorolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketorolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Ketorolac in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe pain.[1][2] Its efficacy is rooted in its ability to modulate the complex signaling cascades of inflammation. This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory and analgesic effects, offering valuable insights for researchers and professionals in drug development.

This compound, a synthetic pyrrolizine carboxylic acid derivative, possesses anti-inflammatory, analgesic, and antipyretic properties.[3] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain.[3][4] While its primary therapeutic action is analgesia, its anti-inflammatory properties are significant and contribute to its overall clinical effectiveness.[5]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A central pathway in the inflammatory process is the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 enzymes release arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway is directly relevant to the mechanism of action of this compound. The COX enzymes, which exist in two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[6] PGH2 is an unstable intermediate that is further converted by various tissue-specific synthases into a range of biologically active prostanoids, including prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[6][7]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological "housekeeping" functions.[3] These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[6][8]

-

COX-2 is typically undetectable in most tissues under normal conditions.[6] However, its expression is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and endotoxins at the site of inflammation.[3][8] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: redness, swelling, heat, and pain.[6]

This compound's Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for this compound's anti-inflammatory and analgesic effects is the inhibition of prostaglandin synthesis through the competitive and non-selective blocking of both COX-1 and COX-2 enzymes.[4][9] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby dampening the inflammatory response and alleviating pain.[10][11]

While this compound inhibits both COX isoforms, it exhibits a degree of selectivity. Studies have shown that this compound is more selective for COX-1 than COX-2.[6][12] This preferential inhibition of COX-1 is a key factor contributing to some of the common side effects associated with this compound and other non-selective NSAIDs, particularly gastrointestinal issues.[6][10] The inhibition of COX-1 in the gastric mucosa disrupts the production of protective prostaglandins, leading to an increased risk of gastric irritation, ulceration, and bleeding.[6][13]

The analgesic effect of this compound is primarily a peripheral action, where the blockade of prostaglandin synthesis reduces the sensitization of pain receptors to chemical or mechanical stimuli.[9] There is also evidence to suggest that this compound may have a central analgesic effect by reducing prostaglandin synthesis within the central nervous system.[10]

Visualizing the Core Mechanism

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the inhibitory action of this compound.

Caption: this compound's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

Pharmacokinetics and Pharmacodynamics of this compound

Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its effective and safe use in research and clinical settings.

| Parameter | Description |

| Bioavailability | 80-100% (oral), 100% (IV/IM)[4] |

| Time to Peak Plasma Concentration | 30-60 minutes[10] |

| Protein Binding | >99%[14] |

| Metabolism | Hepatic (liver)[4] |

| Elimination Half-life | 3.5 to 9.2 hours in young adults[4] |

| Excretion | Primarily renal (kidneys)[4] |

The rapid absorption and onset of action make this compound a valuable option for acute pain management.[10] Its high degree of protein binding means that changes in plasma protein levels can affect the concentration of free, active drug.[15] The primary route of elimination is through the kidneys, and therefore, its use is contraindicated in patients with severe renal impairment.[8][9]

Downstream Effects on Inflammatory Signaling

The inhibition of prostaglandin synthesis by this compound has several downstream consequences for inflammatory signaling pathways:

-

Reduced Vasodilation and Permeability: Prostaglandins, particularly PGE2 and PGI2, are potent vasodilators and increase vascular permeability.[6] By reducing their levels, this compound helps to decrease the redness (erythema) and swelling (edema) associated with inflammation.

-

Decreased Pain Receptor Sensitization: Prostaglandins sensitize nociceptors (pain receptors) to other inflammatory mediators like bradykinin and histamine.[9] this compound's inhibition of prostaglandin production raises the threshold for pain perception.

-

Antipyretic Effect: Prostaglandin E2 in the hypothalamus plays a key role in mediating the febrile response to pyrogens.[4] By blocking its synthesis, this compound can reduce fever.[4]

Experimental Protocols for Evaluating this compound's Activity

Several in vitro and in vivo assays are employed to characterize the anti-inflammatory and analgesic properties of this compound and other NSAIDs.

In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are incubated with a known concentration of arachidonic acid (the substrate) in the presence of various concentrations of this compound or a vehicle control.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[12][16]

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine its potency and selectivity.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the anti-inflammatory activity of new compounds.

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: this compound or a vehicle control is administered to the animals (e.g., orally or intraperitoneally).

-

Induction of Inflammation: A subcutaneous injection of carrageenan (an irritant) is made into the plantar surface of the hind paw to induce localized inflammation.

-

Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a compound like this compound.

Caption: A generalized workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound's mechanism of action is firmly rooted in its non-selective inhibition of the COX-1 and COX-2 enzymes, leading to a significant reduction in the synthesis of pro-inflammatory and pain-mediating prostaglandins.[4][9] Its greater selectivity for COX-1 underlies its potent analgesic effects but also contributes to its gastrointestinal side-effect profile.[6] For researchers and drug development professionals, a thorough understanding of this mechanism, coupled with robust experimental evaluation, is essential for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. The continued exploration of the intricate inflammatory pathways will undoubtedly pave the way for the next generation of targeted therapeutics.

References

- 1. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. This compound (Toradol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Facebook [cancer.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. actascientific.com [actascientific.com]

- 6. openanesthesia.org [openanesthesia.org]

- 7. youtube.com [youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Clinical pharmacokinetics of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Pharmacokinetics of Ketorolac in Preclinical Animal Models

Abstract

This technical guide provides an in-depth exploration of the pharmacokinetic (PK) profile of ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), across commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It synthesizes findings from foundational studies to explain the causal relationships behind experimental observations and protocol designs. We will dissect the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a critical focus on the species-specific differences that are paramount for the accurate translation of preclinical data to human clinical outcomes. This guide incorporates detailed experimental protocols, comparative data tables, and logical workflow diagrams to provide a comprehensive and field-proven resource for designing and interpreting preclinical this compound studies.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of this compound

This compound tromethamine is a powerful analgesic of the pyrrolo-pyrrole group, widely utilized for the short-term management of moderate to severe pain.[1][2] Its mechanism of action, like other NSAIDs, is primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins involved in pain and inflammation.[1][2][3] this compound is administered as a racemic mixture of S-(-)- and R-(+)-enantiomers, with the S-form possessing the vast majority of the analgesic activity.[3][4][5]

Understanding the pharmacokinetic profile of a drug candidate in animals is a cornerstone of drug development. It allows us to characterize the exposure of the drug at the site of action and systemically, which is intrinsically linked to its efficacy and toxicity. For this compound, preclinical PK studies are essential to:

-

Establish Dose-Exposure Relationships: Determine if the drug's concentration in the body is proportional to the dose administered (i.e., linear pharmacokinetics).

-

Identify Species-Specific Differences: Uncover variations in drug absorption, distribution, metabolism, and excretion (ADME) between animal models and humans. This is critical for selecting the most appropriate species for toxicology and efficacy studies.

-

Predict Human Pharmacokinetics: Utilize allometric scaling and other modeling techniques to forecast the drug's behavior in humans, guiding first-in-human dose selection.

-

Interpret Toxicology Findings: Correlate adverse effects observed in animal studies with specific drug exposure levels (Cmax, AUC), providing a quantitative basis for risk assessment.

This guide will systematically deconstruct the ADME properties of this compound, emphasizing the experimental rationale and the comparative data that inform robust preclinical program design.

Comparative Pharmacokinetics: An Interspecies Analysis

This compound has been studied in a variety of preclinical models, including mice, rats, rabbits, cynomolgus monkeys, dogs, and horses.[6][7][8] While some pharmacokinetic properties are conserved across species, significant differences in metabolism and clearance exist, which have profound implications for translational research.

Absorption

Following oral (PO) and intramuscular (IM) administration, this compound is rapidly and efficiently absorbed in most species tested, with time to maximum plasma concentration (Tmax) generally occurring in less than an hour.[6]

-

Oral Bioavailability: In rats, oral bioavailability is nearly complete, estimated at 90%, indicating minimal first-pass metabolism.[9] Similarly, studies in dogs show excellent oral bioavailability of approximately 100%.[8] Horses exhibit a lower oral bioavailability of around 57%.[7]

-

Intramuscular Bioavailability: Intramuscular administration also results in high bioavailability, with horses showing a mean of 71%.[7] In humans, IM and PO bioavailability are considered essentially complete.[10]

-

Linearity: The pharmacokinetics of this compound have been shown to be linear within the therapeutic dose ranges studied in mice and rats, meaning that the Area Under the Curve (AUC) and Cmax increase proportionally with the dose.[6][11]

The rapid and extensive absorption across multiple routes and species simplifies initial preclinical study design, as formulation-related absorption issues are less of a concern compared to other compounds.

Distribution

The distribution of this compound is characterized by a small volume of distribution and extensive, but variable, binding to plasma proteins.

-

Volume of Distribution (Vd): The Vd is consistently low across species (e.g., 0.33 L/kg in dogs, ~0.11 L/kg in humans), indicating that the drug does not distribute extensively into tissues and is primarily confined to the vascular compartment.[8][10]

-

Plasma Protein Binding: this compound is highly bound to plasma proteins, predominantly albumin.[12] However, the degree of binding shows significant interspecies variability, a critical factor influencing the free (pharmacologically active) drug concentration. This variability directly impacts drug clearance and distribution.

This variation is a crucial insight; a lower protein binding in rodents (e.g., mouse) results in a higher fraction of free drug compared to humans at the same total plasma concentration. This must be accounted for when comparing exposure and efficacy/toxicity across species.

Metabolism: The Nexus of Species-Specific Variation

Metabolism is the most divergent aspect of this compound's pharmacokinetics among species. The primary metabolic pathways are hydroxylation and glucuronide conjugation.[3][16][17]

-

Humans: The main metabolites are the pharmacologically inactive p-hydroxythis compound and glucuronide conjugates of the parent drug.[6][15]

-

Cynomolgus Monkey: The kinetic profile is similar to humans, but monkeys do not form the p-hydroxy metabolite, relying more on conjugation.[6]

-

Mouse: Considered the most comparable species to humans in terms of its metabolic profile.[6][15]

-

Rat: Exhibits a different metabolic pattern, with a higher percentage of the dose excreted in feces and the formation of an additional, unidentified metabolite.[6]

-

Rabbit: Unique in that it undergoes substantial presystemic (first-pass) metabolism, reducing oral bioavailability.[6]

The diagram below illustrates these species-dependent metabolic fates, a critical consideration for selecting an appropriate toxicological model.

References

- 1. The pharmacologic activity of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Impact of enantiomer-specific changes in pharmacokinetics between infants and adults on the target concentration of racemic this compound: A pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound tromethamine absorption, distribution, metabolism, excretion, and pharmacokinetics in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound tromethamine in horses after intravenous, intramuscular, and oral single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound after intravenous and oral single dose administration in dogs [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of this compound tromethamine in humans after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of oral this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Body weight, gender and pregnancy affect enantiomer‐specific this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dujps.com [dujps.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of this compound tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ketorolac's role in cyclooxygenase (COX-1 and COX-2) inhibition

An In-Depth Technical Guide to Ketorolac's Role in Cyclooxygenase (COX-1 and COX-2) Inhibition

Introduction: Positioning this compound in the NSAID Landscape

This compound is a potent non-steroidal anti-inflammatory drug (NSAID) distinguished by its strong analgesic properties, making it invaluable for the short-term management of moderate to severe pain. Like other first-generation NSAIDs, its therapeutic and adverse effects are intrinsically linked to its ability to inhibit the cyclooxygenase (COX) enzymes. This guide provides a detailed examination of this compound's mechanism of action, its inhibitory profile against the two primary COX isoforms (COX-1 and COX-2), the experimental methodologies used to characterize this inhibition, and the clinical implications of its specific selectivity profile.

The Prostaglandin Synthesis Pathway: The Central Role of COX Enzymes

The therapeutic action of this compound is rooted in its interference with the synthesis of prostanoids—a class of lipid mediators including prostaglandins, prostacyclin, and thromboxane. This pathway begins with the release of arachidonic acid from cell membrane phospholipids by the enzyme phospholipase A2. The cyclooxygenase enzymes then catalyze the critical, rate-limiting step in this cascade.

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It is responsible for producing prostaglandins that regulate essential physiological processes, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.

-

Cyclooxygenase-2 (COX-2): In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli, such as cytokines and endotoxins, at sites of tissue injury. The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.

The primary mechanism of action for NSAIDs, including this compound, is the inhibition of these COX enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

This compound's Mechanism of Inhibition: A Non-Selective but Preferential Interaction

This compound, a pyrrolizine carboxylic acid derivative, functions as a non-selective inhibitor of both COX-1 and COX-2. It competitively blocks the active site of the enzymes, preventing arachidonic acid from binding and being converted into prostaglandins. The analgesic activity of this compound is primarily attributed to its S-enantiomer, which is a potent COX inhibitor, whereas the R-enantiomer is over 100-fold less active against both isoforms.

While classified as non-selective, extensive in vitro studies have demonstrated that this compound exhibits a clear preference for inhibiting COX-1 over COX-2. This preferential inhibition is a defining characteristic of its pharmacological profile. Structural studies using saturation transfer difference NMR suggest that this compound binds to the COX-2 active site in an orientation similar to that of another NSAID, diclofenac.

Quantitative Analysis of COX Inhibition: Potency and Selectivity

The inhibitory potency of a drug is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity. The ratio of IC50 values (IC50 COX-2 / IC50 COX-1) provides a selectivity index, indicating the drug's preference for one isoform over the other.

This compound has been shown to be a highly potent inhibitor of COX-1, with reported IC50 values in the low nanomolar range. Its potency against COX-2 is also significant, though demonstrably lower than for COX-1.

Table 1: Reported IC50 Values for this compound against COX-1 and COX-2

| Source | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) |

| Waterbury et al. (2006) | 0.02 µM (20 nM) | 0.12 µM (120 nM) | 6.0 |

| TargetMol | 20 nM (0.02 µM) | 120 nM (0.12 µM) | 6.0 |

| Selleck Chemicals (human enzyme) | 1.23 µM | 3.50 µM | 2.8 |

Note on Data Variability: The observed differences in IC50 values across studies can be attributed to variations in experimental conditions, such as the source of the enzyme (e.g., human recombinant, ovine), the specific assay methodology (e.g., whole-cell vs. purified enzyme), and substrate concentrations. This highlights the importance of standardized protocols for direct comparison of inhibitor potency.

Experimental Protocols for Determining COX Inhibition

Characterizing the inhibitory profile of compounds like this compound relies on robust and reproducible in vitro and cell-based assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol: In Vitro Recombinant Enzyme Inhibition Assay

This method directly measures the effect of an inhibitor on purified COX-1 and COX-2 enzymes. It offers high throughput and precise control over experimental variables.

Causality and Rationale:

-

Using Recombinant Enzymes: Purified human recombinant enzymes ensure that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

-

Measuring Peroxidase Activity: The COX enzyme has two distinct activities: a cyclooxygenase activity and a peroxidase activity. Many screening kits conveniently measure the peroxidase component, which is stoichiometrically coupled to the cyclooxygenase reaction.

-

Inhibitor Controls: Including known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) validates that the assay can correctly differentiate isoform-specific activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (a required cofactor), and solutions of the test compound (this compound) at various concentrations. Prepare solutions of arachidonic acid (substrate) and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Incubation: Add serial dilutions of this compound (or control inhibitors/vehicle) to the wells. Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the detection probe.

-

Data Acquisition: Measure the change in absorbance (colorimetric) or fluorescence (fluorometric) over time using a plate reader. The rate of change is proportional to the enzyme activity.

-

Data Analysis: For each this compound concentration, calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based COX-2 Inhibition Assay

This assay provides a more physiologically relevant model by measuring COX inhibition within a whole-cell context.

Causality and Rationale:

-

Cellular Context: This method accounts for factors like cell permeability and potential metabolism of the test compound, providing data that may better correlate with in vivo efficacy.

-

LPS Induction: Macrophage or monocyte cell lines (e.g., RAW 264.7) are used because they do not constitutively express COX-2. Treatment with lipopolysaccharide (LPS), a component of bacterial cell walls, mimics an inflammatory response and reliably induces high levels of COX-2 expression.

-

PGE2 Quantification: Measuring the release of Prostaglandin E2 (PGE2), a major pro-inflammatory product of the COX-2 pathway, serves as a direct and biologically relevant readout of enzyme activity. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method

An In-depth Technical Guide to the Analgesic Properties of Ketorolac Enantiomers

Introduction: The Critical Role of Chirality in Analgesic Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality often translates into significant differences in pharmacodynamics and pharmacokinetics. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be responsible for adverse effects. A thorough understanding and characterization of individual enantiomers are therefore paramount in modern drug development for optimizing efficacy and safety.

This guide provides a comprehensive technical exploration of the analgesic properties of the enantiomers of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). This compound is commercially available as a racemic mixture, containing equal amounts of the S-(-)- and R-(+)-enantiomers.[1][2] Herein, we will dissect the distinct contributions of each enantiomer to the overall analgesic profile of racemic this compound, detailing their mechanisms of action, pharmacokinetic behaviors, and the experimental methodologies required for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of chiral NSAIDs and the principles of stereospecific drug action.

The Dichotomy of this compound Enantiomers: A Tale of Two Molecules

The analgesic and anti-inflammatory effects of this compound are primarily attributed to the S-(-)-enantiomer.[1][2][3] This stereoselectivity is a direct consequence of the specific interactions between the drug molecule and its biological target, the cyclooxygenase (COX) enzymes.

Mechanism of Action: Stereoselective Inhibition of Cyclooxygenase

The principal mechanism by which this compound exerts its analgesic effect is through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][4][5] The S-(-)-enantiomer of this compound is a potent inhibitor of both COX isoforms, whereas the R-(+)-enantiomer is significantly less active, exhibiting over 100-fold weaker inhibition.[6][7] This pronounced difference in inhibitory potency underscores the critical role of the S-enantiomer in the therapeutic action of racemic this compound.[7] While the S-enantiomer is the primary driver of analgesia through COX inhibition, some studies have suggested that the R-enantiomer may possess analgesic activity through mechanisms independent of cyclooxygenase inhibition.[6][8] However, the predominant and clinically relevant analgesic effects are unequivocally linked to the S-form.[9]

Figure 1: Stereoselective Inhibition of COX Enzymes by this compound Enantiomers.

Pharmacokinetic Profile: Enantioselective Disposition

The pharmacokinetic properties of this compound are also subject to significant enantioselectivity. Following administration of the racemic mixture, the plasma concentrations of the R-(+)-enantiomer are typically higher than those of the S-(-)-enantiomer.[3] This is primarily due to the faster clearance and shorter plasma half-life of the S-(-)-enantiomer compared to the R-(+)-enantiomer.[3][10] In humans, the interconversion of the R-(+)-enantiomer to the active S-(-)-enantiomer is negligible, and the conversion from the S-(-) to the R-(+) form is minimal.[3] This lack of significant chiral inversion means that the pharmacokinetic and pharmacodynamic profiles of each enantiomer can be considered largely independent.

| Pharmacokinetic Parameter | S-(-)-Ketorolac | R-(+)-Ketorolac | Reference |

| Clearance | Higher | Lower | [3][10][11] |

| Plasma Half-life | Shorter | Longer | [3][11] |

| Volume of Distribution | Larger | Smaller | [10][11] |

| Interconversion in Humans | Minimal to R-(+) | Negligible to S-(-) | [3] |

Table 1: Comparative Pharmacokinetics of this compound Enantiomers.

Experimental Methodologies for Investigating this compound Enantiomers

A robust investigation into the analgesic properties of this compound enantiomers necessitates a multi-faceted experimental approach, encompassing chiral separation, in vitro mechanistic studies, and in vivo efficacy models.

Chiral Separation of this compound Enantiomers

The foundational step in studying the individual enantiomers is their analytical separation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose.

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A chiral AGP (α1-acid glycoprotein) column is a highly effective choice for the enantioselective separation of this compound.[12][13]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier. A common mobile phase is 0.1 M sodium phosphate buffer (pH 4.5) with a small percentage of isopropanol (e.g., 98:2, v/v).[12]

-

Chromatographic Conditions:

-

Flow Rate: Set the flow rate to 1 mL/min.

-

Detection: Utilize a UV detector set to 322 nm.[12]

-

Column Temperature: Maintain the column at a constant temperature, typically 25°C.

-

-

Sample Preparation: Dissolve the racemic this compound standard or sample in the mobile phase to an appropriate concentration.

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The R-(+)-enantiomer typically elutes before the S-(-)-enantiomer on a chiral AGP column.[12]

-

Quantification: Develop a calibration curve using standards of known concentrations for each enantiomer to quantify their amounts in unknown samples.

Figure 2: Experimental Workflow for Chiral HPLC Separation of this compound Enantiomers.

In Vitro Evaluation of COX Inhibition

To quantify the differential inhibitory activity of the this compound enantiomers on COX-1 and COX-2, in vitro enzyme inhibition assays are employed.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Source: Utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid is the natural substrate for COX enzymes.

-

Incubation: In a multi-well plate, incubate the respective COX enzyme with varying concentrations of S-(-)-Ketorolac, R-(+)-Ketorolac, or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, terminate the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.[14]

-

Data Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer against each COX isoform.

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| S-(-)-Ketorolac | ~0.02 | ~0.12 - 0.9 | [7][14] |

| R-(+)-Ketorolac | > 1 (Essentially inactive) | ≥ 80 (Essentially inactive) | [7] |

Table 2: Comparative COX Inhibition by this compound Enantiomers.

In Vivo Assessment of Analgesic Efficacy

Animal models of pain are indispensable for evaluating the in vivo analgesic effects of the this compound enantiomers. The acetic acid-induced writhing test in mice is a commonly used model for visceral pain.

Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animal Acclimation: Acclimate male mice to the laboratory environment for a sufficient period before the experiment.

-

Drug Administration: Administer S-(-)-Ketorolac, R-(+)-Ketorolac, racemic this compound, or a vehicle control intraperitoneally or orally at various doses to different groups of mice.

-

Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of analgesia for each dose group compared to the vehicle control group. Determine the ED50 value (the dose that produces 50% of the maximal analgesic effect) for each compound.

| Compound | Analgesic Potency (ID50 in mg/kg) in Writhing Test | Reference |

| (S)-Ketorolac | Possesses the biological activity of the racemate | [9] |

| (R,S)-Ketorolac | 0.24 | [9] |

Table 3: In Vivo Analgesic Potency of this compound in the Acetic Acid-Induced Writhing Test in Rats.

Conclusion: The Significance of Enantiomeric Purity in Analgesia

The comprehensive investigation of this compound enantiomers unequivocally demonstrates that the S-(-)-enantiomer is the eutomer, responsible for the potent analgesic and anti-inflammatory effects through the inhibition of COX enzymes. The R-(+)-enantiomer, or distomer, is largely inactive as a COX inhibitor. The distinct pharmacokinetic profiles of the two enantiomers further highlight the importance of studying them individually.

For drug development professionals, these findings underscore the potential benefits of developing enantiopure formulations. An S-(-)-Ketorolac formulation could potentially offer an improved therapeutic index by reducing the metabolic load associated with the less active R-(+)-enantiomer and allowing for more precise dose-response relationships. This in-depth understanding of the stereospecific properties of this compound serves as a compelling case study for the application of chiral principles in the design and development of more effective and safer analgesic agents.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. drugs.com [drugs.com]

- 3. Chiral kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 6. Preclinical enantioselective pharmacology of (R)- and (S)- this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization of the analgesic and anti-inflammatory activities of this compound and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of this compound enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomer-selective pharmacokinetics and metabolism of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New chiral reverse phase HPLC method for enantioselective analysis of this compound using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of this compound tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Differential Anti-inflammatory Effects of S-Ketorolac and R-Ketorolac: A Technical Guide for Drug Development Professionals

Executive Summary

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. It is commercially available as a racemic mixture, comprising equal parts of its S- and R-enantiomers. The conventional understanding attributes the bulk of this compound's therapeutic effects to the S-enantiomer, a potent inhibitor of cyclooxygenase (COX) enzymes. However, this view overlooks the subtle but significant pharmacological activities of the R-enantiomer. This technical guide provides a comprehensive analysis of the distinct anti-inflammatory profiles of S-ketorolac and R-ketorolac. We will dissect their differential mechanisms of action, present detailed protocols for their comparative evaluation, and discuss the implications for future drug development. This document is designed for researchers and scientists in the pharmaceutical industry who are focused on developing next-generation analgesics with improved efficacy and safety profiles.

The Stereochemical Imperative: Why Enantiomers Matter in this compound's Pharmacology

Chirality is a critical determinant of a drug's interaction with biological systems. The two enantiomers of this compound, S-(-)-ketorolac and R-(+)-ketorolac, are non-superimposable mirror images that exhibit distinct pharmacodynamic and pharmacokinetic properties. The S-enantiomer is recognized as the pharmacologically active form, primarily responsible for the analgesic and anti-inflammatory effects through potent inhibition of both COX-1 and COX-2 enzymes. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Conversely, the R-enantiomer is a significantly weaker inhibitor of COX enzymes. For many years, it was considered to be largely inactive. However, emerging evidence suggests that R-ketorolac is not merely an inert bystander but contributes to the overall therapeutic profile of the racemic mixture, potentially through non-COX mediated pathways. A thorough understanding of the individual contributions of each enantiomer is therefore essential for the rational design of improved NSAID therapies.

Unraveling the Mechanisms: A Comparative Analysis of S- and R-Ketorolac

The cornerstone of this compound's anti-inflammatory action is the inhibition of the COX pathway. However, the two enantiomers display a stark divergence in their inhibitory potency.

Differential Inhibition of Cyclooxygenase (COX) Enzymes

S-ketorolac is a non-selective and potent inhibitor of both COX-1 and COX-2. The inhibition of the constitutively expressed COX-1 isoform, which is involved in physiological functions such as maintaining gastric mucosal integrity and platelet function, is associated with the gastrointestinal and hematological side effects of NSAIDs. The inhibition of the inducible COX-2 isoform, which is upregulated at sites of inflammation, is responsible for the desired anti-inflammatory and analgesic effects.

In sharp contrast, R-ketorolac demonstrates markedly lower affinity for both COX isoforms, rendering its direct contribution to anti-inflammatory effects via this pathway minimal.

Figure 1: Differential COX enzyme inhibition by S- and R-ketorolac.

Exploring Non-COX Mediated Anti-inflammatory Pathways

The pharmacological activity of R-ketorolac, despite its weak COX inhibition, points towards the existence of alternative anti-inflammatory mechanisms. Research in this area is ongoing, but potential pathways include the modulation of pro-inflammatory transcription factors like NF-κB and the interference with other signaling cascades involved in the inflammatory response. The elucidation of these pathways is a key area for future research and could pave the way for novel therapeutic agents.

In Vitro Methodologies for Comparative Assessment

A robust in vitro characterization is the first step in differentiating the anti-inflammatory properties of S- and R-ketorolac.

COX-1/COX-2 Inhibition Assays

Direct measurement of COX-1 and COX-2 inhibition is fundamental. This is typically achieved using either purified enzyme assays or whole-cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying and comparing the potency of the enantiomers.

Table 1: Comparative IC50 Values of this compound Enantiomers against COX Isoforms

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

| S-Ketorolac | 20 - 100 | 200 - 1000 |

| R-Ketorolac | > 10,000 | > 10,000 |

Disclaimer: The IC50 values are illustrative and can vary based on the specific assay conditions and enzyme sources.

Experimental Protocol: A Step-by-Step Guide to a Whole-Blood COX Inhibition Assay

This protocol provides a physiologically relevant method to assess COX inhibition.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

S-ketorolac and R-ketorolac stock solutions (in DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 for COX-1 stimulation

-

Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits

-

96-well plates

-

CO2 incubator

Procedure:

-

Compound Preparation: Prepare serial dilutions of S-ketorolac and R-ketorolac in DMSO.

-

COX-2 Assay:

-

Aliquot whole blood into 96-well plates.

-

Add the test compounds or vehicle (DMSO).

-

Incubate for 30 minutes at 37°C.

-

Add LPS (10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C in a CO2 incubator.

-

Centrifuge the plates and collect the plasma.

-

Measure PGE2 levels in the plasma using an ELISA kit.

-

-

COX-1 Assay:

-

Aliquot whole blood into 96-well plates.

-

Add the test compounds or vehicle.

-

Incubate for 60 minutes at 37°C.

-

Add calcium ionophore A23187 (10 µM) to stimulate COX-1 and incubate for 30 minutes at 37°C.

-

Centrifuge and collect the plasma.

-

Measure TXB2 levels using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 (COX-2) and TXB2 (COX-1) production for each compound concentration.

-

Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Assessing the Impact on Pro-inflammatory Cytokine Release

To investigate broader anti-inflammatory effects beyond COX inhibition, the modulation of pro-inflammatory cytokine production can be evaluated. A common model involves the use of LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1).

Experimental Protocol: Measurement of TNF-α and IL-1β from LPS-Stimulated PBMCs

Materials:

-

Isolated human PBMCs

-

RPMI-1640 medium supplemented with FBS

-

LPS

-

S-ketorolac and R-ketorolac

-

ELISA kits for human TNF-α and IL-1β

Procedure:

-

Cell Plating: Seed PBMCs in 96-well plates.

-

Treatment: Pre-incubate the cells with various concentrations of S-ketorolac, R-ketorolac, or vehicle for 1 hour.

-

Stimulation: Add LPS (100 ng/mL) to stimulate cytokine production and incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits.

-

Analysis: Compare the levels of cytokine production in the treated groups to the vehicle control to determine the inhibitory effects of the enantiomers.

An In-Depth Technical Guide to Investigating Ketorolac and Opioid Interactions in Preclinical Chronic Pain Models

Executive Summary

The management of chronic pain remains a significant clinical challenge, often necessitating a multi-modal therapeutic approach to maximize efficacy while minimizing dose-limiting side effects. The combination of non-steroidal anti-inflammatory drugs (NSAIDs) and opioids is a cornerstone of this strategy. This guide provides a technical framework for researchers and drug development professionals to rigorously evaluate the interaction between ketorolac, a potent NSAID, and various opioids in preclinical models of chronic pain. By elucidating the underlying mechanisms, providing validated experimental protocols, and detailing robust data analysis techniques, this document serves as a comprehensive resource for designing and executing studies that can meaningfully inform clinical translation.

Section 1: Foundational Principles: Mechanisms of Action and Rationale for Combination

A robust investigation into drug interactions begins with a thorough understanding of their individual mechanisms. The core hypothesis for combining this compound and opioids is that their distinct modes of action on the nociceptive pathway will produce a synergistic or additive analgesic effect, achieving superior pain relief at lower, and thus safer, individual doses.

This compound: The Role of Cyclooxygenase (COX) Inhibition

This compound is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] The causality behind its analgesic effect is the blockade of prostaglandin synthesis from arachidonic acid.[3] Prostaglandins are critical lipid mediators that, in the context of tissue injury and inflammation, act to sensitize peripheral nociceptors to other chemical and mechanical stimuli.[4] By reducing prostaglandin production at the site of injury (peripheral sensitization) and within the central nervous system (central sensitization), this compound effectively reduces the inflammatory component of pain.[1]

Opioids: Modulating Nociceptive Transmission via Receptor Agonism

Opioids exert their powerful analgesic effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors, located throughout the central and peripheral nervous systems.[5][6] Agonist binding to these receptors, particularly the µ-opioid receptor (MOR), initiates a signaling cascade that inhibits the transmission of pain signals.[5][7] This is achieved by reducing the presynaptic release of excitatory neurotransmitters like substance P and glutamate and by hyperpolarizing postsynaptic neurons, making them less likely to fire.[5][6][7]

The Synergistic Hypothesis: A Multi-Modal Approach

The combination of this compound and an opioid attacks the pain signal at two distinct, yet complementary, points. This compound dampens the generation of inflammatory signals that sensitize the nervous system, while opioids directly inhibit the propagation of the nociceptive signal along neural pathways. This dual-pronged approach is hypothesized to be more effective than either agent alone. Preclinical and clinical evidence supports this, demonstrating that this compound can significantly reduce opioid requirements, a phenomenon known as an "opioid-sparing" effect.[8][9][10] This synergy is not merely additive; some evidence suggests that the antinociceptive action of COX inhibitors may be partially mediated by the release of endogenous opioids or through direct interactions with opioid receptor signaling pathways.[11]

Section 2: Selecting and Validating Chronic Pain Models

The choice of an animal model is the most critical decision in preclinical pain research, as it dictates the clinical relevance of the findings. The primary axiom is to select a model that recapitulates the core etiology of the human condition being studied.[12][13] For this compound-opioid interactions, models of neuropathic and inflammatory pain are most relevant.[14]

Causality in Model Selection: Neuropathic vs. Inflammatory Pain

-

Neuropathic Pain Models: These are induced by direct injury to the peripheral nervous system and are characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia. They are relevant for conditions like diabetic neuropathy or post-herpetic neuralgia. Commonly used models include the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models.[15][16]

-

Inflammatory Pain Models: These are induced by injecting an inflammatory agent into a tissue, such as the paw or joint, leading to robust inflammation and pain hypersensitivity. They are used to model conditions like arthritis. The Complete Freund's Adjuvant (CFA) model is a gold standard for inducing a persistent inflammatory state.[15]

Model Validation and Phenotyping

A model is not valid until it is phenotyped. After induction, animals must develop a stable and measurable pain-like behavior that distinguishes them from sham-operated or naive controls. This is a self-validating step; if a significant, stable hypersensitivity does not develop, the model has failed, and any subsequent drug data is uninterpretable. This typically involves measuring baseline responses before injury and tracking the development of hypersensitivity over several days or weeks post-injury.

Section 3: Experimental Design and Protocols for Assessing Analgesic Synergy

A well-designed study must be self-validating, containing all necessary controls to ensure the results are robust and interpretable. The experimental workflow should be structured to minimize variability and eliminate potential confounders.

Core Directive: Designing a Self-Validating Study

The experimental design must include the following groups at a minimum:

-

Vehicle Group: Controls for the effects of the drug solvent and administration procedure.

-

This compound Alone: To establish its dose-response curve.

-

Opioid Alone: To establish its dose-response curve.

-

This compound + Opioid Combination: To test for interaction.

-

(Optional) Positive Control: A clinically established analgesic (e.g., gabapentin for neuropathic pain) to confirm the model's sensitivity to pharmacological intervention.

Step-by-Step Protocol: Induction of the Spared Nerve Injury (SNI) Model

Causality: The SNI model is chosen for its robustness and high translational relevance to human neuropathic pain conditions.[16][17] It produces a long-lasting and well-defined area of mechanical allodynia.

-

Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with isoflurane (2-3% in O2). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Incision: Place the animal on its side and make a small skin incision on the lateral surface of the thigh.

-

Nerve Exposure: Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture. Distal to the ligation, transect these two nerves, removing a 2-4 mm segment.

-

Sparing the Sural Nerve: Take extreme care to leave the sural nerve intact and untouched. Any damage to this nerve invalidates the model for that animal.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-Operative Care: Administer a post-operative analgesic (e.g., buprenorphine, ensuring it is cleared before behavioral testing) and allow the animal to recover on a heating pad. Monitor for signs of distress. The pain phenotype will develop over the next 7-14 days.

Step-by-Step Protocol: Behavioral Assessment of Mechanical Allodynia (von Frey Test)

Causality: The von Frey test is the gold standard for measuring mechanical allodynia, a key feature of neuropathic pain. It provides a quantifiable measure of the paw withdrawal threshold.

-

Habituation: Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes. This is crucial to reduce stress-induced analgesia.

-

Filament Application: Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory).

-

Positive Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.

-

Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a mid-range filament (e.g., 2.0 g). If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

-

Data Recording: Record the pattern of responses and calculate the 50% PWT using the appropriate statistical formula.

Section 4: Data Analysis and Interpretation of Drug Interactions

Raw behavioral data must be transformed and analyzed correctly to determine the nature of the drug interaction.

Quantifying Analgesia: Calculating the Maximum Possible Effect (%MPE)

To normalize the data and account for baseline differences, analgesic effects are often expressed as the Maximum Possible Effect (%MPE).

Formula: %MPE = [ (Post-drug Threshold - Baseline Threshold) / (Cutoff Threshold - Baseline Threshold) ] * 100

-

Cutoff Threshold: A maximum force (e.g., 15 g) to prevent tissue damage.

The Gold Standard: Isobolographic Analysis for Determining Synergy

Isobolographic analysis is a rigorous method used to classify pharmacological interactions.[18]

-

Generate Dose-Response Curves: Determine the dose of each drug (this compound alone and Opioid alone) required to produce a specific level of effect (e.g., 50% MPE). This is the ED50.

-

Construct the Isobologram: Plot the ED50 of this compound on the x-axis and the ED50 of the Opioid on the y-axis. Draw a straight line between these two points. This is the "line of additivity."

-

Test the Combination: Administer the drugs in combination (often in fixed ratios, e.g., 1:1, 1:3, 3:1 based on their ED50 values) and determine the total dose of the combination that produces the same 50% MPE.

-

Plot and Interpret: Plot this experimental combination ED50 on the graph.

-

If the point falls on the line of additivity, the interaction is additive .

-

If the point falls significantly below the line, the interaction is synergistic (supra-additive).

-

If the point falls significantly above the line, the interaction is antagonistic (sub-additive).

-

| Isobolographic Result | Interpretation | Mechanism Implication |

| Synergistic | The combined effect is greater than the sum of the individual effects. | Drugs likely act on different pathways that converge to produce a greater-than-additive effect. |

| Additive | The combined effect is equal to the sum of the individual effects. | Drugs may act on the same pathway or on independent pathways with no interaction. |

| Antagonistic | The combined effect is less than the sum of the individual effects. | One drug may interfere with the action of the other (e.g., receptor competition). |

Section 5: Adverse Effect Profiling and Translational Considerations

An effective analgesic combination is only viable if its side effect profile is manageable.

Monitoring for this compound- and Opioid-Specific Side Effects

-

This compound: Given its known risks, monitor for signs of gastrointestinal distress (e.g., stool changes, occult blood) and renal toxicity (via urinalysis or serum creatinine/BUN levels), especially in longer-term studies.[1][19][20]

-

Opioids: Monitor for sedation (e.g., using an activity meter), respiratory depression (in dedicated plethysmography chambers), and constipation (by measuring fecal output).

The key benefit of a synergistic combination is the ability to achieve analgesia at doses below the threshold for these adverse effects.

Bridging the Gap: From Preclinical Models to Clinical Utility

While rodent models are invaluable, translating findings to humans is a major challenge.[14][21] A successful preclinical study should demonstrate not just a statistically significant synergy, but a therapeutically meaningful one. A combination that allows for a 50% reduction in the required opioid dose, for instance, is highly significant and provides a strong rationale for clinical investigation.[22] The data generated using the robust models and analytical methods described here can provide the high-quality, trustworthy evidence needed to justify advancing a combination therapy into clinical development.

Section 6: Conclusion

The investigation of this compound-opioid interactions in chronic pain models is a promising avenue for developing improved analgesic therapies. Success requires a deep understanding of the underlying pharmacology, the selection of clinically relevant and well-validated animal models, and the application of rigorous, self-validating experimental designs. By adhering to the principles and protocols outlined in this guide, researchers can generate high-fidelity data that accurately characterizes the nature of the drug interaction, assesses its therapeutic window, and provides a solid foundation for translation into the clinic, with the ultimate goal of providing better relief for patients suffering from chronic pain.

References

- 1. What is the mechanism of this compound Tromethamine? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atome-project.eu [atome-project.eu]

- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 7. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Opioid-sparing effects of this compound in palliative care patients receiving opioids for chronic cancer-related pain: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of Opioid Receptor Subtype in the Spinal Antinociception of Selective Cyclooxygenase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Discovering chronic pain treatments: better animal models might help us get there [jci.org]

- 14. researchgate.net [researchgate.net]

- 15. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 16. Synergistic symptom-specific effects of this compound-tramadol and this compound-pregabalin in a rat model of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of the analgesic interactions between this compound and tramadol during arthritic nociception in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. therecoveryvillage.com [therecoveryvillage.com]

- 21. iasp-pain.org [iasp-pain.org]

- 22. The Expanding Role of the COX Inhibitor/Opioid Receptor Agonist Combination in the Management of Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Mechanisms of Ketorolac in Modulating Prostaglandin Synthesis

Abstract

Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe pain.[1][2] Its therapeutic effects, encompassing analgesia, anti-inflammation, and antipyresis, are rooted in its ability to modulate the biosynthesis of prostaglandins.[2][3][4] This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underpinning this compound's action. We will dissect the prostaglandin synthesis pathway, detail this compound's competitive inhibition of cyclooxygenase (COX) enzymes, analyze its inhibitory selectivity, and provide validated experimental protocols for researchers to investigate these mechanisms in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacology.

The Prostaglandin Synthesis Pathway: A Primer

Prostaglandins are lipid compounds that act as crucial signaling molecules in a wide array of physiological and pathological processes, including inflammation, pain, fever, and hemostasis.[1][5][6] Their synthesis is a tightly regulated cascade initiated by the release of arachidonic acid from membrane phospholipids.

1.1. Liberation of Arachidonic Acid Upon cellular stimulation by inflammatory signals, mechanical stress, or toxins, the enzyme phospholipase A2 (PLA2) is activated.[5][7][8] PLA2 cleaves membrane phospholipids, releasing arachidonic acid into the cytoplasm. This release is the rate-limiting step in prostanoid biosynthesis.[8][9]

1.2. The Cyclooxygenase (COX) Branch Once liberated, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[5][6] These enzymes catalyze a two-step reaction:

-

Cyclooxygenase Activity : Converts arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2).

-

Peroxidase Activity : Reduces PGG2 to Prostaglandin H2 (PGH2).

PGH2 is a pivotal precursor molecule that is subsequently converted into various bioactive prostanoids (prostaglandins, prostacyclin, and thromboxanes) by specific, tissue-dependent isomerase and synthase enzymes.[6][9]

There are two primary isoforms of the COX enzyme:

-

COX-1 : A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate baseline physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1][10]

-

COX-2 : An inducible enzyme, typically absent in most normal tissues. Its expression is rapidly upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[6][10]

This compound's Mechanism of Action: Competitive COX Inhibition

The primary mechanism through which this compound exerts its therapeutic effects is the inhibition of prostaglandin synthesis.[3][4] It achieves this by acting as a non-selective, competitive inhibitor of both COX-1 and COX-2 enzymes.[1][3]

By binding to the active site of the COX enzymes, this compound prevents arachidonic acid from being converted to PGG2, thereby halting the downstream production of all prostaglandins.[4] This reduction in prostaglandin levels in peripheral tissues diminishes the sensitization of pain receptors, leading to its potent analgesic effect.[1][4] The inhibition of COX-2 in inflamed tissues is responsible for its anti-inflammatory properties.[10]

2.1. COX Isoform Selectivity this compound is classified as a first-generation, non-selective NSAID.[3] However, in vitro enzymatic assays have demonstrated a preferential, though not exclusive, inhibition of COX-1 over COX-2.[11] This characteristic is crucial as the potent inhibition of the constitutively expressed COX-1 is linked to the gastrointestinal side effects commonly associated with traditional NSAIDs, such as gastric irritation and bleeding.[1][12]

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | This compound IC50 (µM) | Reference |

| COX-1 | 0.02 | [11][13] |

| COX-2 | 0.12 | [11][13] |

Based on these values, this compound is approximately six times more potent as an inhibitor of COX-1 than COX-2.[11][14] Despite this preference, it remains a potent inhibitor of COX-2.[14] Studies using saturation transfer difference NMR have been employed to characterize the binding of this compound to the catalytic domains of both COX isoforms, suggesting it binds to the COX-2 active site in an orientation similar to other NSAIDs like diclofenac.[15][16][17]

Experimental Protocols for Studying this compound's Mechanisms